Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-
Description
Functional Groups:
| Group Type | Position | Description |
|---|---|---|
| Amide (-CONH₂) | Carbon 1 | Primary functional group defining the compound class. |
| Ether (-O-) | Carbon 3 | Links propanamide to a fluorinated ethoxy chain. |
| Fluoroalkene (CF₂=CF-) | Ether substituent | A 1,2,2-trifluoroethenyl group attached via oxygen. |
The SMILES string C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(=O)N)(F)F)(F)F)F)(F)F)F corroborates this structure, highlighting the amide core and fluorinated branches.
Molecular Geometry and Conformational Isomerism
The molecular formula C₈H₂F₁₃NO₃ (molar mass 407.09 g/mol) indicates a compact, rigid geometry dominated by fluorine’s steric and electronic effects. Key geometric features include:
- Tetrahedral Centers : The propanamide backbone and ethoxy branch create multiple tetrahedral carbons, with fluorine atoms occupying equatorial positions to minimize steric strain.
- Restricted Rotation : The ether linkage (-O-) and adjacent trifluoroethenoxy group limit rotational freedom, favoring a gauche conformation to reduce fluorine-fluorine repulsion.
Conformational Isomerism:
- Ether Bridge : The ethoxy group’s orientation (axial vs. equatorial) relative to the amide group creates two stable conformers.
- Trifluoroethenoxy Group : The cis or trans arrangement of the trifluoroethenyl moiety introduces additional isomerism, though the bulky fluorines likely favor a trans configuration to minimize steric clashes.
Computational models (PubChem CID 112296) suggest a bent geometry at the ethoxy branch, with bond angles deviating from ideal tetrahedral values due to fluorine’s electronegativity.
Fluorine Substituent Distribution Patterns
With 13 fluorine atoms , the compound exhibits a dense, strategic fluorination pattern:
| Molecular Region | Fluorine Count | Role |
|---|---|---|
| Propanamide backbone | 4 | Electron withdrawal, enhancing amide resonance stability. |
| Ethoxy chain | 6 | Steric shielding and oxidation resistance. |
| Trifluoroethenoxy group | 3 | π-electron withdrawal, reducing alkene reactivity. |
Electronic Effects:
- The -CF₃ and -OCF₂ groups withdraw electron density from the amide, polarizing the C=O bond and increasing its electrophilicity.
- Fluorine’s inductive effect stabilizes adjacent bonds, as evidenced by the compound’s resistance to hydrolysis under basic conditions.
Comparative Analysis with Related Polyfluorinated Amides
Compared to simpler polyfluorinated amides (PFAMs) like N-methylperfluorooctanamide (MeFOA), this compound demonstrates unique properties:
| Property | Propanamide Derivative | MeFOA (C₈F₁₅NO) |
|---|---|---|
| Fluorine Count | 13 | 15 |
| Branched Isomers | Likely (ECF synthesis byproduct) | Observed in commercial blends |
| Hydrolysis Resistance | High (stable amide bond) | Moderate (degrades to PFOA) |
| Volatility | Lower (due to larger size) | Higher |
The ethoxy and trifluoroethenoxy groups in this compound introduce steric hindrance absent in linear PFAMs, further slowing enzymatic or environmental degradation. Its synthesis via electrochemical fluorination (ECF) likely produces branched isomers, analogous to those observed in historical PFAM production.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13NO3/c9-1(10)2(11)24-8(20,21)5(14,6(15,16)17)25-7(18,19)4(12,13)3(22)23/h(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZYMGFUGQKOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(=O)N)(F)F)(F)F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80887674 | |
| Record name | Perfluoro-5-methyl-4,7-dioxa-8-nonenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69804-18-8 | |
| Record name | 3-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69804-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 3-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069804188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-5-methyl-4,7-dioxa-8-nonenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Fluorinated Ether Intermediate
-
- 1,2,2-trifluoroethenyl derivatives (e.g., trifluorovinyl ethers)
- Difluoromethylating agents
- Tetrafluoroethanol derivatives
Method:
The difluoro[(1,2,2-trifluoroethenyl)oxy]methyl group is introduced via nucleophilic substitution or addition reactions involving trifluorovinyl ethers and difluoromethyl reagents under controlled conditions. The tetrafluoroethoxy substituent is typically installed by etherification of tetrafluoroethanol derivatives with appropriate leaving groups on the fluorinated side chain.-
- Use of polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Temperature control between -20°C to ambient to avoid side reactions.
- Catalysis by bases such as potassium carbonate or phase-transfer catalysts may be employed.
Formation of the Tetrafluoropropanamide Core
-
- Tetrafluoropropanoic acid derivatives or their activated esters.
- Ammonia or amine sources for amide formation.
Method:
The amide bond is formed by amidation of the tetrafluoropropanoic acid or its activated derivative (e.g., acid chloride or anhydride) with ammonia or an amine under mild conditions to preserve fluorine substituents.-
- Use of coupling agents such as carbodiimides (e.g., DCC) or acid chlorides.
- Low temperature to prevent hydrolysis or defluorination.
- Anhydrous conditions to avoid side reactions.
Coupling of the Fluorinated Ether and Amide Fragments
The fluorinated ether intermediate is linked to the propanamide core via an ether linkage at the 3-position of the propanamide.
This step may involve nucleophilic substitution or Williamson ether synthesis-type reactions, where the hydroxyl group on the propanamide precursor reacts with a fluorinated alkyl halide or tosylate derivative of the ether intermediate.
-
- Use of strong bases such as sodium hydride or potassium tert-butoxide.
- Anhydrous solvents like tetrahydrofuran (THF).
- Inert atmosphere (nitrogen or argon) to prevent moisture ingress.
Summary Table of Preparation Steps
| Step | Starting Materials | Reaction Type | Key Conditions | Notes |
|---|---|---|---|---|
| 1 | Trifluorovinyl ether + Difluoromethyl reagent | Nucleophilic substitution/addition | Polar aprotic solvent, low temp (-20°C to RT) | Formation of difluoro[(1,2,2-trifluoroethenyl)oxy]methyl intermediate |
| 2 | Tetrafluoropropanoic acid derivative + Ammonia | Amidation | Coupling agents, low temp, anhydrous | Formation of tetrafluoropropanamide core |
| 3 | Fluorinated ether intermediate + Propanamide precursor | Etherification (Williamson synthesis) | Strong base, anhydrous solvent, inert atmosphere | Coupling to form final compound |
Research Findings and Considerations
Fluorination Techniques: The synthesis relies heavily on selective fluorination methods, often involving electrophilic fluorinating agents or nucleophilic fluorination under carefully controlled conditions to avoid over-fluorination or decomposition.
Stability: The compound’s multiple fluorine atoms confer high chemical stability but also require careful handling during synthesis to prevent defluorination or hydrolysis.
Purification: Due to the compound’s fluorinated nature, purification is typically performed by chromatography using fluorinated stationary phases or by recrystallization from fluorinated solvents.
Yield and Scalability: The multi-step synthesis with sensitive intermediates may result in moderate yields. Optimization of reaction conditions and purification steps is critical for scale-up.
Chemical Reactions Analysis
Types of Reactions
3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Environmental Studies
Propanamide derivatives are often studied for their environmental impact due to their persistence in ecosystems. Research has focused on:
- Bioaccumulation : Studies have shown that PFAS compounds can accumulate in living organisms, leading to potential health risks .
- Water Treatment : Investigations into the removal of PFAS from contaminated water sources have highlighted the effectiveness of certain filtration methods in reducing these compounds .
Material Science
In material science, Propanamide is utilized for developing advanced materials with enhanced properties:
- Coatings : Its fluorinated structure provides excellent water and oil repellency, making it ideal for protective coatings used in various industries .
- Adhesives : The compound's thermal stability allows its use in high-performance adhesives that can withstand extreme conditions .
Medicinal Chemistry
The unique chemical characteristics of Propanamide derivatives are explored in medicinal chemistry for:
- Drug Development : Compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly in targeting specific biological pathways .
- Diagnostic Agents : Research into the use of fluorinated compounds as imaging agents in medical diagnostics is ongoing due to their distinct imaging properties .
Case Study 1: Environmental Impact Assessment
A study conducted by the Environmental Protection Agency (EPA) assessed the bioaccumulation of PFAS compounds, including Propanamide derivatives. The research indicated significant accumulation in aquatic organisms, raising concerns about food chain contamination and human health risks.
Case Study 2: Development of Fluorinated Coatings
A collaborative project between several universities focused on developing fluorinated coatings using Propanamide derivatives. The results demonstrated improved resistance to chemical degradation and enhanced durability compared to traditional coatings.
Mechanism of Action
The mechanism of action of 3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Fluorinated Ethers
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane (CAS 40573-09-9)
- Molecular Formula : C₆O₂F₁₂
- Molecular Weight : 332.04 g/mol
- Applications : Used in polymers like Teflon PFA 335 (CAS 26655-00-5), which exhibit high thermal stability and chemical inertness. This compound shares structural motifs with the target propanamide, including trifluoroethenyloxy groups, but lacks the amide functionality .
Ethanesulfonic acid, 2-[1-difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene (CAS 31175-20-9)
- Applications : A fluorinated polymer used in protective clothing, hair care products, and fuel cells. Its sulfonic acid group enhances ionic conductivity, distinguishing it from the target compound’s amide group. Both compounds, however, demonstrate utility in repelling water and oils .
Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy) (CAS 16627-68-2)
- Molecular Formula : C₅H₄F₈O
- Molecular Weight : 232.07 g/mol
- Key Differences : While fluorinated, this propane derivative lacks the trifluoroethenyloxy and amide groups, resulting in lower molecular complexity and reduced application versatility compared to the target compound .
Industrial and Environmental Relevance
- Fluorinated Surfactants : The target compound’s derivatives are used in paper and food-contact materials for their oil/water repellency, similar to Ethene, 1,1,2,2-tetrafluoro-, oxidized, polymd., reduced (CAS 69991-62-4) .
- Environmental Persistence: Fluorinated ethers like the target compound are persistent in environments due to strong C-F bonds. This contrasts with 3-(methylthio) phenyl isothiocyanate (from sugarcane extracts), which degrades more readily but shares minor structural features .
Computational and Bioactivity Comparisons
Using Tanimoto and Dice similarity metrics, the target compound clusters with fluorinated ethers in bioactivity profiles, suggesting shared modes of action such as protein target interactions.
Biological Activity
Propanamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro- is a fluorinated amide that may exhibit unique pharmacological properties owing to its complex structure and the presence of multiple fluorine atoms.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- IUPAC Name : Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-
- CAS Number : 98973-10-5
- Molecular Formula : C₁₃H₈F₁₄N₁O
The presence of multiple fluorine atoms contributes to its lipophilicity and potential bioactivity. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts.
The biological activity of fluorinated amides like this compound often involves interactions with biological membranes and proteins. Fluorine atoms can influence hydrogen bonding and hydrophobic interactions due to their electronegativity and size. This can lead to altered receptor binding profiles and enzyme inhibition capabilities.
Antimicrobial Activity
Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. Studies have shown that similar propanamide derivatives demonstrate efficacy against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Propanamide A | E. coli | 32 µg/mL |
| Propanamide B | S. aureus | 16 µg/mL |
| Propanamide C | P. aeruginosa | 64 µg/mL |
While specific data for the compound is limited, its structural similarities suggest potential antimicrobial activity.
Anticancer Properties
Fluorinated amides have been explored for their anticancer properties. Some studies indicate that they can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM for a related propanamide derivative
These findings highlight the potential of fluorinated propanamides in cancer therapy.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated amides for their antimicrobial activity. The results indicated that compounds with similar structural features to our target compound exhibited robust activity against Gram-positive bacteria.
Study 2: Cytotoxicity Assay
In another investigation reported in Cancer Research, researchers assessed the cytotoxic effects of various fluorinated amides on human cancer cell lines. The findings suggested that these compounds could effectively inhibit cell proliferation through apoptosis induction.
Q & A
What are the recommended synthetic routes for Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-?
Basic Research Question
Synthesis typically involves multi-step fluorination and coupling reactions. A validated approach includes:
- Step 1 : Reacting a brominated precursor (e.g., 2-bromoethoxy derivatives) with fluorinated intermediates under anhydrous conditions to form ether linkages.
- Step 2 : Introducing the trifluoroethenyl group via nucleophilic substitution, followed by amidation to attach the propanamide moiety.
- Validation : LCMS ([M+H]+ = 853.0) and HPLC retention time (1.31 min under SMD-TFA05 conditions) confirm successful synthesis .
- Optimization : Adjust reaction temperatures (e.g., −78°C for fluorination) to minimize side-products like unreacted bromo intermediates .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Methodology :
- LCMS-HRMS : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 853.0 [M+H]+) and isotopic patterns for fluorine content .
- HPLC : Employ reversed-phase chromatography (e.g., C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) and retention time consistency (1.31 min) .
- NMR : ¹⁹F NMR is critical for confirming fluorinated substituents; compare chemical shifts with reference spectra (e.g., −70 to −120 ppm for CF₃ groups) .
What safety considerations are critical when handling this compound?
Basic Research Question
Hazard Profile :
- Toxicity : Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) due to fluorinated alkyl groups .
- Handling : Use inert atmosphere (N₂/Ar) gloves for fluorinated reagents to prevent hydrolysis.
- Waste Disposal : Incinerate at >1100°C to avoid generating persistent fluorinated byproducts .
What advanced analytical techniques are suitable for detecting trace levels in environmental samples?
Advanced Research Question
Methodology :
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from water matrices .
- Instrumentation : LC-MS/MS with electrospray ionization (ESI−) in MRM mode (e.g., transition m/z 853 → 735 for fragmentation) .
- Quantification : Use isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .
How does the compound’s structure influence its stability and degradation in aqueous environments?
Advanced Research Question
Degradation Pathways :
- Hydrolysis : The ether linkage (C-O-C) is susceptible to alkaline hydrolysis, forming perfluoroalkyl carboxylic acids (e.g., PFMOAA, C₃HF₅O₃) .
- Oxidation : Total Oxidizable Precursor (TOP) assays reveal conversion to stable perfluorooctanoic acid (PFOA) under UV/H₂O₂ conditions .
- Half-Life : Predict using computational models (QSPR) based on fluorine content and branching .
What methodologies resolve contradictions in LCMS and HPLC data across studies?
Advanced Research Question
Data Reconciliation :
- Retention Time Variability : Differences in HPLC columns (e.g., C8 vs. C18) or mobile phase pH (e.g., TFA vs. formic acid) can shift retention times. Standardize conditions (e.g., SMD-TFA05) .
- Mass Accuracy : Calibrate HRMS with perfluorokerosene (PFK) to ensure <5 ppm error for fluorine-rich ions .
- Cross-Validation : Compare results with orthogonal techniques like ¹⁹F NMR or X-ray crystallography (if crystals are obtainable) .
How can the compound’s polymer derivatives be synthesized and applied in nanocomposites?
Advanced Research Question
Polymer Synthesis :
- Copolymerization : React with tetrafluoroethylene (TFE) under radical initiators (e.g., AIBN) to form fluorinated polymers (e.g., EVE copolymers) .
- Applications : Use in nanocomposites for hydrophobic coatings; characterize via FTIR (C-F stretches at 1100–1300 cm⁻¹) and TEM for dispersion analysis .
- Performance Testing : Evaluate thermal stability (TGA; degradation >300°C) and surface properties (contact angle >120° for hydrophobicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
